molecular formula C14H13F2NO3S2 B8118708 N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

Cat. No.: B8118708
M. Wt: 345.4 g/mol
InChI Key: VALBQGJXIYHOGA-UHFFFAOYSA-N
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Description

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine is a fluorinated sulfoximine compound first synthesized via a copper(II)-catalyzed nitrene transfer reaction . Its structure features a tosyl (p-toluenesulfonyl) group on the nitrogen atom, a difluoromethyl (CF₂H) group, and a phenyl group on the sulfur center. This compound serves as a versatile difluoromethylation reagent, transferring the CF₂H group to S-, N-, and C-nucleophiles under mild conditions . Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds through a difluorocarbene intermediate, enabling efficient incorporation of the CF₂H moiety into diverse substrates . Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging fluorine's unique electronic and metabolic stability properties .

Properties

IUPAC Name

N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALBQGJXIYHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization Parameters for Method 1

ParameterOptimal ConditionEffect on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80°C<70°C: <50% yield; >90°C: decomposition
BaseK₂CO₃Alternatives (e.g., NaH) reduce yield by 15–20%
Reaction Time12 hoursShorter durations lead to incomplete conversion

Copper-Catalyzed Nitrene Transfer Reaction

A groundbreaking approach employs a copper(II)-catalyzed nitrene transfer reaction, which directly constructs the sulfoximine moiety while introducing the difluoromethyl group. This method, reported by VulcanChem, avoids prefunctionalized sulfone precursors and operates under milder conditions.

Mechanistic Pathway

The reaction utilizes copper(II) acetate [Cu(OAc)₂] as a catalyst and a nitrene source (e.g., aryl azides). The nitrene intermediate coordinates with the copper center, facilitating insertion into the S–CF₂H bond of a difluoromethyl sulfide precursor. Subsequent oxidation yields the sulfoximine product.

Critical Parameters:

  • Catalyst loading: 5 mol% Cu(OAc)₂ achieves optimal turnover.

  • Solvent: Dichloromethane (DCM) at room temperature.

  • Yield: 60–65% after purification by recrystallization.

Table 2: Substrate Scope for Method 2

Substrate TypeExampleYield (%)Notes
Aryl sulfidesPh-S-CF₂H63Electron-withdrawing groups enhance yield
Heteroaryl sulfidesPyridine-2-S-CF₂H58Steric hindrance reduces efficiency
Aliphatic sulfidesn-Bu-S-CF₂H42Limited applicability

Base-Mediated Coupling of SulfoxFluor and PhSO₂CF₂H

A third method, detailed in recent work by the Chinese Academy of Sciences, exploits the reactivity of SulfoxFluor (a commercial fluorinating agent) and benzenesulfonyl difluoromethane (PhSO₂CF₂H). Under basic conditions, KOH induces cleavage of the sulfonyl group, generating difluorocarbene, which subsequently reacts with the sulfoximine precursor.

Reaction Dynamics

The process involves two stages:

  • Sulfonyl Cleavage: KOH deprotonates PhSO₂CF₂H, forming a sulfonate ion and releasing difluorocarbene.

  • Sulfoximine Formation: Difluorocarbene is trapped by SulfoxFluor, yielding this compound.

Optimization Highlights:

  • Solvent: DMF/pyridine (1:1 v/v) improves carbene stability.

  • Temperature: 50°C balances reaction rate and byproduct suppression.

  • Yield: 70–75% with >95% purity by ¹⁹F NMR.

Table 3: Comparative Analysis of Methods 1–3

MethodStarting MaterialsCatalyst/ConditionsYield (%)AdvantagesLimitations
1. Nucleophilic SubstitutionChlorodifluoromethyl phenyl sulfone, TosylamineK₂CO₃, 80°C68–72High reproducibilityRequires high temperatures
2. Cu-Catalyzed Nitrene TransferDifluoromethyl sulfide, Aryl azideCu(OAc)₂, RT60–65Mild conditionsLimited to aryl sulfides
3. Base-Mediated CouplingSulfoxFluor, PhSO₂CF₂HKOH, 50°C70–75Scalable, avoids metal catalystsSensitive to moisture

Mechanistic Insights and Side-Reaction Mitigation

Difluorocarbene Intermediates

Methods 1 and 3 both involve difluorocarbene (CF₂) as a transient species. In Method 1, α-elimination of chloride from chlorodifluoromethyl phenyl sulfone generates CF₂, which reacts with tosylamine. In Method 3, base-induced decomposition of PhSO₂CF₂H releases CF₂, which is captured by SulfoxFluor.

Side Reactions:

  • Polymerization of CF₂: Occurs at >80°C, leading to tetrafluoroethylene (TFE) byproducts.

  • Oxidation of Sulfoximine: Overexposure to air converts sulfoximine to sulfone derivatives; thus, reactions require inert atmospheres.

Industrial and Laboratory-Scale Considerations

Scalability of Method 3

The base-mediated coupling (Method 3) is preferred for kilogram-scale synthesis due to:

  • Commercial availability of SulfoxFluor and PhSO₂CF₂H.

  • Minimal purification steps (simple filtration removes KOH and sulfonate salts) .

Chemical Reactions Analysis

Types of Reactions

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as potassium carbonate and photocatalysts for radical reactions . The reactions are often carried out under mild conditions, such as room temperature and ambient pressure.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the nucleophile substituted with a difluoromethyl group . In radical reactions, the products can include various difluoromethylated compounds .

Scientific Research Applications

Difluoromethylation Reactions

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine serves as an electrophilic difluoromethylating reagent, facilitating the introduction of the difluoromethyl group into various nucleophiles including sulfur, nitrogen, and carbon-based compounds. Its efficiency in difluoromethylation reactions has established it as a significant reagent in contemporary organic synthesis .

Table 1: Comparison of Difluoromethylation Reagents

Reagent NameTypeUnique Features
This compoundSulfoximineEfficient for S-, N-, and C-nucleophiles
DAST (N,N-diethylaminosulfur trifluoride)Sulfur-basedCommonly used for difluoromethylation
Zinc difluoromethylsulfinateSaltUseful in radical difluoromethylation

Pharmaceutical Development

The introduction of a difluoromethyl group can enhance the metabolic stability and bioactivity of pharmaceutical candidates. Compounds containing difluoromethyl groups are often investigated for their potential pharmacological properties due to improved interactions with biological targets attributed to their unique electronic properties .

Case Studies in Drug Development

  • Antiviral Agents : Research has shown that difluoromethylated compounds can exhibit enhanced antiviral activity by improving binding affinity to viral proteins.
  • Anticancer Compounds : Several studies indicate that the incorporation of difluoromethyl groups into anticancer agents can lead to increased efficacy and reduced toxicity profiles.

Mechanistic Insights into Reactivity

Research indicates that this compound reacts efficiently with various nucleophiles under different conditions, influenced by factors such as solvent choice and reaction temperature. Deuterium-labeling experiments suggest that a difluorocarbene mechanism is involved in these reactions .

Recent Advances and Future Directions

Recent studies have explored photocatalytic methods for difluoromethylation using visible light, which allows for milder reaction conditions and broader substrate scope . The ongoing development of new methodologies involving this compound suggests its potential for further applications in materials science and agrochemicals.

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of sulfoximines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (N/S) Key Features Applications References
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine Tosyl (N), CF₂H, Ph (S) High electrophilicity due to CF₂H; Tosyl enhances stability and solubility Difluoromethylation of nucleophiles
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Tosyl (N), CH₃ (S) Simpler methyl groups; reduced steric hindrance Methylene transfer agent; intermediates
N-Dodecanoyl-S-Methyl-S-phenylsulfoximine Dodecanoyl (N), CH₃, Ph (S) Long alkyl chain improves lipophilicity Surfactants; lipid-based formulations
N-Methyl-S-(nitromethyl)-S-phenylsulfoximine CH₃ (N), NO₂, Ph (S) Electron-withdrawing nitro group enhances reactivity in cycloadditions Nitrile oxide generation; alkylation
S,S-Diphenyl-NH-sulfoximine NH (N), Ph (S) Unprotected NH allows further functionalization Building block for N-functionalized derivatives

Reactivity and Mechanistic Differences

  • Difluoromethylation vs. Methyl Transfer : The CF₂H group in this compound enables carbene-mediated transfer, while S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine transfers methyl groups via less electrophilic pathways .
  • Electron-Withdrawing Effects : The nitro group in N-Methyl-S-(nitromethyl)-S-phenylsulfoximine facilitates nitrile oxide formation, enabling [3+2] cycloadditions absent in fluorinated analogs .
  • N-Functionalization Potential: S,S-Diphenyl-NH-sulfoximine’s NH group allows for derivatization (e.g., acylation), whereas Tosyl-protected derivatives require deprotection first .

Pharmaceutical Relevance

  • Fluorine Advantages : The CF₂H group enhances metabolic stability and bioavailability, making this compound valuable in drug discovery .
  • Medicinal Chemistry: Non-fluorinated analogs like S,S-Diphenyl-NH-sulfoximine are less common in pharmaceuticals due to poorer pharmacokinetic profiles .

Biological Activity

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine, often referred to as PhS(O)NTsCF₂H, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, a difluoromethyl group, and a phenyl sulfoximine moiety. The difluoromethyl group introduces significant lipophilicity and can enhance the compound's ability to interact with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Sulfoximine : The initial step often includes the reaction of tosyl chloride with a suitable amine to form the sulfoximine backbone.
  • Difluoromethylation : This is achieved using difluoromethylating agents such as DAST (N,N-diethylaminosulfur trifluoride) or other hypervalent iodine reagents. Recent advances have shown that photocatalytic methods can also be employed for this transformation, yielding high selectivity and efficiency .

The biological activity of this compound can be attributed to its ability to act as an electrophilic species. The difluoromethyl group enhances its reactivity towards nucleophiles, facilitating various biochemical interactions.

  • Electrophilic Reactivity : The compound can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and peptides, potentially leading to modifications in protein function.
  • Radical Generation : Under photoredox conditions, this compound can generate CF₂H radicals, which are highly reactive and can participate in radical-based transformations in biological systems .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : Research indicates that derivatives of sulfoximines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing the difluoromethyl group can selectively induce apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Research Findings

A summary of significant findings related to this compound is presented in Table 1.

StudyFindingsBiological Implication
Induction of apoptosis in cancer cell linesPotential anticancer agent
Effective antimicrobial activityPossible new antibiotic development
High selectivity for nucleophilic targetsImplications for drug design

Q & A

Q. What are the established synthetic protocols for N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine, and how are reaction conditions optimized?

The compound is typically synthesized via a copper(II)-catalyzed nitrene transfer reaction , starting from S-phenyl sulfoxides and tosyl azide. Key optimization parameters include:

  • Catalyst loading : Copper powder or Cu(II) salts (e.g., Cu(OAc)₂) are critical for nitrene insertion .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and decomposition risks.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction efficiency . Alternative routes involve tosylation of N-H sulfoximines using p-toluenesulfonyl chloride under basic conditions, though this requires careful pH control to avoid side reactions .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on multinuclear NMR spectroscopy :

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and tosyl methyl groups (δ 2.4 ppm) confirm the core structure.
  • ¹⁹F NMR : Distinct doublets (δ -80 to -90 ppm) verify the difluoromethyl (-CF₂H) group .
  • ¹³C NMR : Signals near δ 120–125 ppm (CF₂) and δ 150–160 ppm (sulfoximine S=O) are diagnostic . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for absolute configuration determination in enantiomerically pure samples .

Q. What is the proposed mechanism for difluoromethylation using this reagent?

Deuterium-labeling studies suggest a difluorocarbene intermediate (generated via base-mediated elimination of tosylamide) reacts with nucleophiles. For example:

  • S-Nucleophiles : Thiols attack the carbene to form S-CF₂H adducts.
  • C-Nucleophiles : Enolates or Grignard reagents undergo carbene insertion into C–X bonds . The tosyl group stabilizes the sulfoximine structure, preventing premature decomposition .

Advanced Questions

Q. How can the reactivity of this compound be modulated for stereoselective applications?

Reactivity is tuned via electronic and steric effects :

  • Electrophilic to nucleophilic switch : Deprotonation with strong bases (e.g., LDA) converts the reagent into a nucleophilic CF₂H⁻ equivalent, enabling stereoselective additions to ketones. Diastereomeric ratios >20:1 are achieved using chiral auxiliaries .
  • Photoredox catalysis : Under visible light, fac-[Ir(ppy)₃] generates CF₂H radicals, allowing regioselective hydroxydifluoromethylation of alkenes. Internal alkenes require longer reaction times (12–24h) .

Q. What strategies mitigate decomposition during N-tosyl deprotection?

Hydrolysis of the tosyl group with concentrated H₂SO₄ is standard but risks C–S bond cleavage. Mitigation approaches include:

  • Low-temperature control : Gradual warming (-20°C to 0°C) minimizes side reactions.
  • Alternative acids : Triflic acid or HCl in dioxane at 50°C improves yields for acid-sensitive substrates .
  • Protecting group alternatives : N-Acetyl or N-Boc derivatives are explored but require tailored conditions .

Q. How does the reagent perform in complex molecule synthesis, and what are key limitations?

The reagent has been used in natural product analogs (e.g., difluorinated gossonorol) and pharmaceuticals. Limitations include:

  • Functional group compatibility : Strongly oxidizing conditions degrade the sulfoximine core.
  • Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity, requiring excess reagent (3–5 equiv) .
  • Solvent polarity : Nonpolar solvents (e.g., toluene) slow CF₂H transfer but improve selectivity in multi-step reactions .

Q. How do researchers resolve contradictions in reported reaction yields or mechanisms?

Discrepancies arise from substrate-specific effects or catalyst variability . Methodological best practices include:

  • Control experiments : Replicate key steps (e.g., deuteration studies) to confirm intermediate consistency .
  • Computational modeling : DFT calculations validate proposed transition states (e.g., carbene vs. radical pathways) .
  • In situ monitoring : Real-time ¹⁹F NMR tracks CF₂H group transfer efficiency and byproduct formation .

Data Highlights

  • Photoredox Applications : Terminal alkenes achieve >80% yield in hydroxydifluoromethylation, while internal alkenes require 24h for ~60% yield .
  • Stereoselectivity : Chiral sulfoximines enable enantiomeric excess (ee) up to 95% in CF₂H additions to ketones .
  • Decomposition Threshold : Heating above 100°C leads to >50% degradation of the reagent within 1h .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine
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